2-Fluorophenoxy vs. 4-Fluorophenoxy Regioisomerism: Differential Electronic Effects on Target Binding
The ortho-fluorine substitution on the phenoxy ring in 922130-82-3 generates a distinct electronic and steric environment compared to the para-fluoro regioisomer (CAS 1005293-73-1). In the structurally related 2-oxo-N-aryl-tetrahydroquinoline-6-sulfonamide PKM2 activator series, moving the fluorine from the para to the ortho position on the N-aryl ring shifted the AC50 from 0.79 μM (4-fluoro-benzene, compound 28) to 5.2 μM (2-fluoro-benzene, compound 26), representing a 6.6-fold potency reduction [1]. This demonstrates that the fluorine position is not interchangeable and that ortho-fluorophenoxy substitution in 922130-82-3 can be expected to produce different target interaction profiles relative to para-fluoro analogs used in TRIM24 bromodomain ligand designs (e.g., PDB 4YAD co-crystallized ligand bearing 2,4-dimethoxybenzenesulfonamide) [2].
| Evidence Dimension | Fluorine positional effect on biological potency (AC50) |
|---|---|
| Target Compound Data | 922130-82-3 bears 2-fluorophenoxy (ortho-F); direct potency data not publicly available |
| Comparator Or Baseline | PKM2 activator series: 2-fluoro-benzene analog (compound 26) AC50 = 5.2 μM vs. 4-fluoro-benzene analog (compound 28) AC50 = 0.79 μM |
| Quantified Difference | 6.6-fold potency difference (ortho-F vs. para-F) in the PKM2 sulfonamide series; direction and magnitude are scaffold-dependent |
| Conditions | Luminescent pyruvate kinase-luciferase coupled assay using recombinant human PKM2; data represent average of 3 independent experiments [1] |
Why This Matters
For procurement decisions in SAR programs, the ortho-fluorophenoxy regioisomer (922130-82-3) cannot substitute for the para-fluorophenoxy analog without revalidation, as fluorine positional isomerism alone can alter target potency by >5-fold based on structurally related THQ scaffold data.
- [1] Walsh MJ, Brimacombe KR, Veith H, et al. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorg Med Chem Lett. 2011;21(21):6322-6327. Table 2. PMC3224553. View Source
- [2] RCSB PDB 4YAD. Crystal structure of TRIM24 PHD-bromodomain complexed with 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (3b). Deposited 2015-02-17. View Source
